molecular formula C28H22ClF3N6O3 B1191679 (R,S)-Ivosidenib

(R,S)-Ivosidenib

Cat. No.: B1191679
M. Wt: 582.96
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Description

Overview of Isocitrate Dehydrogenase Isoforms and Canonical Function

Isocitrate dehydrogenase (IDH) is a crucial enzyme that catalyzes the oxidative decarboxylation of isocitrate to produce alpha-ketoglutarate (B1197944) (α-KG, also known as 2-oxoglutarate) and CO2. wikipedia.orgencyclopedia.pub In humans, IDH exists in three main isoforms, each with distinct localizations and cofactor dependencies. wikipedia.orgencyclopedia.pubportlandpress.com

IDH1 is located in the cytoplasm and peroxisomes. portlandpress.comkjco.org It uses NADP+ as a cofactor, converting it to NADPH in the process. wikipedia.org Beyond its role in generating α-KG, IDH1 is important for supplying the cell with NADPH, which is vital for redox balance and lipid metabolism. portlandpress.comnih.gov

IDH2 is found in the mitochondrial matrix. kjco.orgnih.gov Like IDH1, it is NADP+-dependent and contributes to the mitochondrial pool of NADPH. nih.gov

IDH3 is also located in the mitochondria but is distinct from IDH1 and IDH2. wikipedia.orgnih.gov It functions as a key component of the tricarboxylic acid (TCA) cycle, using NAD+ as a cofactor to produce NADH. wikipedia.orgnih.gov This reaction is a critical step in cellular energy production. nih.gov

The α-KG produced by all three isoforms is a pleiotropic molecule, serving as a critical intermediate in the TCA cycle and a substrate for numerous cellular reactions, including amino acid synthesis and the regulation of a large family of dioxygenase enzymes. portlandpress.comnih.gov

Table 1: Human Isocitrate Dehydrogenase (IDH) Isoforms

IsoformCellular LocationCofactorCanonical Function
IDH1 Cytoplasm, PeroxisomesNADP+Reversible oxidative decarboxylation of isocitrate to α-KG. portlandpress.com
IDH2 MitochondriaNADP+Reversible oxidative decarboxylation of isocitrate to α-KG. portlandpress.comnih.gov
IDH3 MitochondriaNAD+Irreversible oxidative decarboxylation of isocitrate to α-KG within the TCA cycle. wikipedia.orgnih.gov

Pathogenic Isocitrate Dehydrogenase (IDH) Mutations and Neomorphic Activity

In 2008 and 2009, cancer genome sequencing projects uncovered recurrent heterozygous missense mutations in the genes encoding IDH1 and IDH2 in glioblastoma and acute myeloid leukemia (AML). aacrjournals.org These mutations were subsequently identified in other malignancies, including cholangiocarcinoma, chondrosarcoma, and angioimmunoblastic T-cell lymphoma. aacrjournals.orgsci-hub.se

The mutations are remarkably specific, occurring at single amino acid residues within the enzyme's active site. aacrjournals.orgmdpi.com

In IDH1 , mutations almost exclusively affect the arginine 132 (R132) residue, with the R132H substitution being the most common. aacrjournals.orgmdpi.com

In IDH2 , mutations are found at the analogous R172 residue and at another active site residue, R140. aacrjournals.orgmdpi.com

A pivotal discovery revealed that these mutations confer a new, or "neomorphic," enzymatic function. aacrjournals.orgjci.org Instead of converting isocitrate to α-KG, the mutant IDH enzymes gain the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG). aacrjournals.orgjci.orgresearchgate.net This novel reaction consumes NADPH, depleting the cell's stores of this critical reducing equivalent. aacrjournals.orgsci-hub.se This gain-of-function is considered a key event in the pathogenesis of IDH-mutant cancers. aacrjournals.org

Table 2: Common Pathogenic IDH Mutations in Cancer

GeneHotspot ResidueCommon Amino Acid SubstitutionsAssociated Cancers
IDH1 Arginine 132 (R132)R132H, R132C, R132S, R132G, R132LGlioma, Acute Myeloid Leukemia (AML), Cholangiocarcinoma, Chondrosarcoma. aacrjournals.orgmdpi.comsci-hub.se
IDH2 Arginine 172 (R172)R172K, R172G, R172M, R172SAcute Myeloid Leukemia (AML), Glioma. aacrjournals.orgmdpi.com
IDH2 Arginine 140 (R140)R140QAcute Myeloid Leukemia (AML). aacrjournals.orgmdpi.com

Production and Accumulation of the Oncometabolite D-2-Hydroxyglutarate (2-HG)

In normal cells, D-2-HG is a trace metabolite, present at very low levels. rupress.org However, the neomorphic activity of mutant IDH1 and IDH2 enzymes leads to its massive production and accumulation. aacrjournals.orgrupress.org Studies have shown that in tumors harboring IDH mutations, the concentration of D-2-HG can be elevated more than 100-fold, reaching millimolar levels. nih.govoncotarget.com This accumulation of D-2-HG is now recognized as the central mechanistic link between IDH mutations and cancer development. researchgate.netresearchgate.net The detection of high levels of 2-HG has become a biomarker for identifying tumors with IDH mutations. rupress.orgoncotarget.com

Molecular Consequences of Elevated 2-HG: Epigenetic Dysregulation and Metabolic Alterations

D-2-HG is considered an "oncometabolite" because its structure is very similar to that of α-KG. This allows it to act as a competitive inhibitor of a wide range of α-KG-dependent dioxygenases, which are enzymes critical for various cellular processes. aacrjournals.orgnih.govresearchgate.net The inhibition of these enzymes by elevated 2-HG has profound consequences.

Epigenetic Dysregulation: A major effect of 2-HG is the widespread dysregulation of the epigenome. aacrjournals.orgjci.org It inhibits two key families of α-KG-dependent enzymes involved in demethylation:

Ten-Eleven Translocation (TET) DNA hydroxylases: These enzymes are responsible for DNA demethylation. Their inhibition by 2-HG leads to DNA hypermethylation. jci.orgfrontiersin.org

Jumonji C (JmjC) domain-containing histone demethylases: These enzymes remove methyl groups from histones. Their inhibition by 2-HG results in histone hypermethylation. nih.govfrontiersin.org

This combined hypermethylation of DNA and histones alters the chromatin landscape, leading to changes in gene expression that block normal cellular differentiation and promote a cancerous state. jci.orgresearchgate.netoncotarget.com This is often referred to as the glioma CpG island methylator phenotype (G-CIMP) in the context of brain tumors. researchgate.net

Metabolic Alterations: The accumulation of 2-HG also disrupts cellular metabolism. By consuming α-KG, the mutant IDH reaction alters the flux of the TCA cycle. mdpi.com Studies in cells with IDH mutations have shown changes in glutamine metabolism and reduced levels of glutamate. mdpi.com Furthermore, the consumption of NADPH during 2-HG production can alter the cell's redox balance, potentially making cells more vulnerable to oxidative stress. nih.govdovepress.com

Table 3: Key α-KG-Dependent Dioxygenases Inhibited by D-2-HG

Enzyme FamilyFunctionConsequence of Inhibition by 2-HG
TET family of DNA hydroxylases DNA DemethylationDNA hypermethylation, altered gene expression. jci.orgfrontiersin.org
JmjC domain-containing histone demethylases (KDMs) Histone DemethylationHistone hypermethylation, altered chromatin state, blocked cell differentiation. nih.govfrontiersin.org
Prolyl hydroxylases Regulation of Hypoxia-Inducible Factor (HIF) stabilityAltered cellular response to hypoxia. researchgate.netdovepress.com
DNA repair enzymes (e.g., ALKBH family) DNA damage repairImpaired DNA repair mechanisms. jscimedcentral.comnih.gov

Rationale for Targeting Mutant IDH Enzymes in Disease Contexts

The discovery that IDH mutations drive tumorigenesis through the production of the oncometabolite 2-HG provided a clear and compelling rationale for a new therapeutic strategy. sci-hub.seamegroups.org The key arguments for targeting the mutant enzyme are:

Tumor Specificity: The neomorphic activity is unique to the mutant enzyme, which is present only in cancer cells. amegroups.org

Driving Event: IDH mutations are considered an early event in the development of several cancers, making them a fundamental driver of the disease rather than a secondary consequence. sci-hub.seresearchgate.net

Reversible Effects: The epigenetic changes induced by 2-HG are thought to be reversible. nih.govamegroups.org

Therefore, a drug that selectively inhibits the mutant IDH enzyme could block the production of 2-HG. This would, in turn, be expected to lower intracellular 2-HG levels, restore the normal function of α-KG-dependent dioxygenases, reverse the epigenetic blockade, and allow cancer cells to undergo normal differentiation. amegroups.orgnih.gov

Emergence of Mutant IDH Inhibitors as a Novel Therapeutic Class

Based on the strong rationale for targeting mutant IDH, significant effort was invested in developing small-molecule inhibitors. Early preclinical tool compounds demonstrated proof-of-concept that inhibiting mutant IDH could reduce 2-HG levels and induce differentiation in cancer cells. amegroups.orgnih.gov

This research led to the development of potent, selective, and orally available inhibitors for clinical use. sci-hub.sefrontiersin.org (R,S)-Ivosidenib (also known as AG-120) emerged as a first-in-class, selective inhibitor of the mutant IDH1 enzyme. sci-hub.sejscimedcentral.comchemicalbook.com It is designed to bind to and inhibit the neomorphic activity of IDH1 mutants, thereby decreasing the production of the oncometabolite 2-HG. wikipedia.orgpshp.orgpatsnap.com The development of Ivosidenib (B560149) and other inhibitors, such as Enasidenib (an IDH2 inhibitor) and Vorasidenib (a dual IDH1/2 inhibitor), marked the arrival of a new class of targeted therapies focused on correcting the metabolic dysfunction at the heart of certain cancers. sci-hub.sefrontiersin.orgjscimedcentral.com Ivosidenib has received FDA approval for the treatment of adult patients with IDH1-mutated acute myeloid leukemia (AML) and locally advanced or metastatic cholangiocarcinoma. fda.govfda.govservier.usfda.govdrugs.com

Table 4: Overview of Selected Mutant IDH Inhibitors

Compound NameTarget(s)Type
This compound (AG-120) Mutant IDH1Selective Inhibitor
Enasidenib (AG-221) Mutant IDH2Selective Inhibitor
Vorasidenib (AG-881) Mutant IDH1 and IDH2Dual Inhibitor

Properties

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

582.96

Origin of Product

United States

Discovery and Preclinical Chemical Development of R,s Ivosidenib

Early-Stage Identification of Isocitrate Dehydrogenase Inhibitor Leads

The journey to identify inhibitors of mutant isocitrate dehydrogenase (IDH) began with extensive screening campaigns. Mutations in IDH1 and IDH2 were identified as key drivers in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. cnr.itfrontiersin.orgamegroups.org These mutations result in a neomorphic enzymatic activity, producing the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in epigenetic dysregulation and tumorigenesis. frontiersin.orgnih.govdrugbank.com

High-throughput screening of large compound libraries was a critical first step. For instance, a screen of over 400,000 compounds led to the identification of the 1H-quinolin-2-one scaffold as a promising starting point for developing selective mutant IDH1 (mIDH1) inhibitors. mdpi.com Another major effort involved screening approximately 1.35 million compounds against the R132H mutant form of IDH1, which yielded a novel series of allosteric inhibitors. acs.org

From these initial hits, medicinal chemistry efforts focused on optimizing potency and drug-like properties. An early lead compound, AGI-5198, emerged from these efforts and was instrumental in demonstrating that inhibiting mutant IDH1 could reduce 2-HG levels and induce differentiation in cancer cells. frontiersin.orgamegroups.org The phenyl-glycine scaffold, which forms the core of Ivosidenib (B560149), was identified as a promising chemical class with sub-100 nanomolar inhibitory potency and favorable initial drug metabolism and pharmacokinetics (DMPK) properties. researchgate.net This scaffold provided a robust foundation for further optimization and development.

Table 1: Early-Stage IDH1 Inhibitor Leads
Compound/ScaffoldScreening MethodKey FindingsReference
1H-quinolin-2-oneHigh-throughput screen of >400,000 compoundsIdentified as a promising backbone for mIDH1-selective inhibitors. mdpi.com
2-aminobenzimidazol-based leadHigh-throughput screen of >3 million compoundsLed to the development of BAY1436032, a potent pan-inhibitor of codon 132-mutated IDH1 enzymes. mdpi.com
Phenyl-glycine scaffoldHigh-throughput screeningSelected for medicinal chemistry efforts due to sub-100 nM inhibitory potency and good DMPK properties. researchgate.net
AGI-5198High-throughput screening and optimizationShowed significant 2-HG reduction and induced cell differentiation, validating mutant IDH1 as a therapeutic target. frontiersin.orgamegroups.org
bis-imidazole phenolHigh-throughput screenIdentified as a selective inhibitor of R132H IDH1, binding to an allosteric site. nih.gov

Synthetic Methodologies for (R,S)-Ivosidenib and Analogues

Application of Multi-component Reactions (e.g., Ugi Reaction)

The synthesis of Ivosidenib and its analogues heavily relied on the Ugi four-component reaction (U-4CR). nih.govresearchgate.net This powerful multi-component reaction allows for the rapid assembly of complex molecules, like the phenyl-glycine scaffold of Ivosidenib, from simple starting materials in a single step. nih.govresearchgate.net The Ugi reaction is known for its high atom economy and efficiency, making it well-suited for creating chemical libraries for structure-activity relationship (SAR) studies. mdpi.comwikipedia.org

The general process involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org For the synthesis of Ivosidenib analogues, starting materials such as o-methyl benzaldehyde, m-fluoroaniline, cyclopentyl isocyanide, and (2-thiophen-2-yl) acetic acid were used. nih.gov By varying these four components, a diverse range of analogues can be synthesized to explore the chemical space and optimize for desired properties. mdpi.comnih.gov A specific synthetic route for Ivosidenib involves the Ugi reaction of L-pyroglutamic acid derivatives, o-chlorobenzaldehyde, 3-amino-5-fluoropyridine, and 1,1-difluoro-3-isocyclic butyronitrile. google.com

Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles

Several strategies were employed to address these issues:

Blocking Metabolically Labile Sites: To prevent oxidation, metabolically vulnerable sites were blocked. For instance, the introduction of fluorine atoms to cycloalkyl groups and replacing a methyl group with a chlorine atom helped to improve stability. nih.govacs.org

Modifying Scaffolds: The imidazole (B134444) ring in early leads was replaced with other heterocycles, such as pyridines with electron-withdrawing groups, to enhance both potency and metabolic stability. nih.govacs.org

Reducing Lipophilicity: High lipophilicity can lead to increased binding to metabolic enzymes like cytochrome P450s. nih.govpsu.edu Strategies to reduce lipophilicity without sacrificing potency included introducing polar groups, such as a hydroxyl group on a pyrrolidinone ring, to decrease activation of receptors like hPXR, which can induce drug-metabolizing enzymes. acs.org

Structure-Activity Relationship (SAR) Guided Optimization: Systematic SAR studies were crucial. By synthesizing and testing numerous analogues, researchers could identify modifications that improved the intrinsic clearance (CLint) and oral bioavailability while maintaining or improving potency. nih.govacs.org For example, the optimization of a lead compound with high clearance led to the discovery of fluoroalkyl-substituted oxazolidinones with enhanced metabolic stability. nih.gov

These iterative optimization cycles, combining synthetic chemistry with in vitro and in vivo testing, ultimately led to the discovery of AG-120 (Ivosidenib), a compound with a balanced profile of high potency, good metabolic stability, and favorable pharmacokinetic properties. nih.govresearchgate.netacs.org

Table 2: Strategies for Improving Metabolic Stability
StrategyExample ApplicationOutcomeReference
Blocking Metabolic SitesFluorination of cycloalkyl groups and replacement of o-Me with o-Cl.Reduced oxidative metabolism and improved metabolic stability. nih.govacs.org
Scaffold ModificationReplacement of imidazole ring with substituted pyridines.Maintained potency while improving metabolic stability. nih.govacs.org
Reducing LipophilicityIntroduction of a hydroxyl group on the pyrrolidinone ring.Decreased hPXR activation and potential for CYP induction. acs.org
SAR-Guided OptimizationOptimization of a lead compound with high clearance.Led to the discovery of fluoroalkyl-substituted oxazolidinones with improved metabolic stability. nih.gov

Stereochemical Resolution and Evaluation of Enantiomeric Potency

Characterization of this compound as the Less Active Enantiomer Relative to Ivosidenib (AG-120)

Ivosidenib (AG-120) is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The clinically active form is the (S)-enantiomer. The corresponding (R)-enantiomer, which would be present in a racemic mixture termed this compound, is significantly less active.

Studies on analogues have consistently shown that the (S)-configuration at the benzylic linker is crucial for potent inhibitory activity against mutant IDH1 enzymes. mdpi.com For example, the (R)-methyl enantiomers of related compounds were found to be at least 30-fold less potent than their (S)-counterparts. mdpi.commdpi.com The separation of racemic mixtures into individual enantiomers is achieved through a process called chiral resolution. spcmc.ac.innumberanalytics.comlibretexts.org This can be done using techniques like chiral high-performance liquid chromatography (HPLC). nih.gov The assignment of the absolute stereochemistry is often based on the observed biological activity, where the more potent enantiomer is designated as the active (S) form. nih.gov

Importance of Stereochemistry in Target Engagement and Efficacy

The profound difference in activity between the enantiomers of Ivosidenib underscores the critical role of stereochemistry in drug design and function. The specific three-dimensional arrangement of atoms in the (S)-enantiomer allows for optimal binding to the allosteric site at the dimer interface of the mutant IDH1 enzyme. nih.gov

This precise fit is necessary to disrupt the enzyme's neomorphic activity and inhibit the production of the oncometabolite 2-HG. tmc.eduaacrjournals.org The (S)-methyl substituted benzylic linker is thought to be essential for adopting the bioactive conformation, which leads to a reduced entropic cost of binding and thus, potent inhibition. mdpi.com The less active (R)-enantiomer does not engage the target enzyme as effectively, resulting in significantly lower potency. mdpi.commdpi.com

This highlights that for chiral drugs, the biological activity often resides in only one of the enantiomers. Therefore, the synthesis and administration of the single, active enantiomer is crucial for maximizing therapeutic efficacy and potentially minimizing off-target effects that could arise from the less active or inactive enantiomer.

Table 3: Enantiomeric Potency of Related IDH1 Inhibitors
CompoundStereochemistryTargetPotency (IC50)Key FindingReference
Methyl-substituted analogue(S)-enantiomerIDH1 R132HPotentThe (S)-methyl substituted benzylic linker is crucial for the bioactive conformation. mdpi.com
Methyl-substituted analogue(R)-enantiomerIDH1 R132H>30-fold less potent than (S)-enantiomerThe (R)-enantiomer shows significantly lower inhibitory activity. mdpi.commdpi.com
Methyl-substituted analogue(R)-enantiomerIDH1 R132C>10,000 nMDemonstrates the importance of stereochemistry for potent inhibition. mdpi.com

Structure-Activity Relationship (SAR) Studies and Compound Optimization

The journey to discover this compound, also known as AG-120, began with the selection of a high-throughput screening (HTS) hit, a diphenyl glycine-based compound, for medicinal chemistry optimization due to its sub-100 nanomolar inhibitory potency. researchgate.net Systematic Structure-Activity Relationship (SAR) studies were crucial in transforming this early lead into a clinical candidate. researchgate.net

A key challenge with the initial leads, such as AGI-5198, was poor metabolic stability. nih.govacs.org Metabolite identification studies revealed that the cyclohexyl and imidazole ring components were susceptible to extensive NADPH-dependent oxidation. nih.govacs.org To address this, medicinal chemists employed several strategies to decrease metabolic clearance. nih.govacs.org The imidazole ring was replaced with various moieties, leading to the discovery that pyridines with electron-withdrawing groups at the 4-position provided both the desired potency and improved metabolic stability. acs.org

Further optimization focused on other parts of the scaffold. The facile Ugi reaction was utilized to rapidly synthesize numerous analogues, enabling efficient SAR development. researchgate.net This systematic exploration led to key compounds like AGI-14100, which had a favorable balance of single-digit nanomolar potency in both enzyme and cell-based assays and good metabolic stability. acs.org This iterative process of modifying the molecule's structure and measuring the resulting effect on its inhibitory activity against the mutant IDH1 (mIDH1) enzyme ultimately led to the discovery of this compound. researchgate.net

Table 1: Illustrative SAR Progression of mIDH1 Inhibitors This table is a representative summary of SAR findings and not an exhaustive list of all compounds synthesized.

Compound/Series Key Structural Features mIDH1 R132H IC₅₀ (nM) Key Outcome
HTS Hit (Compound 1) Diphenyl glycine (B1666218) scaffold <100 Potent starting point for medicinal chemistry. researchgate.net
AGI-5198 Imidazole and cyclohexyl rings Potent Showed robust 2-HG inhibition in vivo but had poor metabolic stability. nih.govacs.org
Pyridine Series (e.g., Cmpd 7, 8) Imidazole replaced with substituted pyridine ~10-20 Maintained potency with improved metabolic stability. acs.org

| This compound (AG-120) | Optimized triazine-based structure | ~10-12 | Potent, metabolically stable, with favorable preclinical properties. nih.govresearchgate.net |

Molecular and Cellular Mechanism of Action of Ivosidenib Ag 120

Selective Allosteric Inhibition of Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Ivosidenib (B560149) functions as a targeted inhibitor of the mIDH1 enzyme. acs.orgdrugbank.comresearchgate.netaacrjournals.orgdovepress.comnih.gov It is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, stabilizing an inactive conformation of the mIDH1 dimer. ox.ac.uknih.govashpublications.org This allosteric binding prevents the conformational change required for the enzyme's neomorphic catalytic activity and the subsequent production of 2-HG. ashpublications.org

Inhibition Kinetics and Binding Dynamics

Ivosidenib is a potent inhibitor of mIDH1 in vitro, with half-maximal inhibitory concentration (IC50) values typically in the low nanomolar range in enzymatic and cellular studies. researchgate.netportico.org Studies investigating the binding dynamics of Ivosidenib have shown it binds to both wild-type IDH1 and mIDH1. nih.govacs.org Isothermal titration calorimetry (ITC) studies have indicated that Ivosidenib binds both wild-type IDH1 and IDH1 R132H with similar dissociation constants (KDs). acs.org Specifically, one study reported KD values of 416 nM for wild-type IDH1 and 488 nM for IDH1 R132H. acs.org Non-denaturing mass spectrometry analyses suggest that Ivosidenib binds to IDH1 as one inhibitor molecule per IDH1 dimer. acs.org Selective inhibition of IDH1 R132H by Ivosidenib has been described as a two-stage process involving initial rapid non-inhibitory binding followed by a slower step to form the inhibitory complex. researchgate.net

Specificity Against Mutant vs. Wild-Type IDH1 and IDH2

While Ivosidenib is designed to target mIDH1, studies have shown it can inhibit wild-type IDH1 at higher concentrations. researchgate.netnih.govresearchgate.net The IC50 of Ivosidenib for wild-type IDH1 has been reported in the range of 24-71 nM, which is significantly higher than its potency against mIDH1 variants like R132H and R132C (IC50 in the range of 10-12 nM). researchgate.netresearchgate.net This indicates a degree of selectivity for the mutant form, although inhibition of wild-type IDH1 can occur at concentrations achieved therapeutically. researchgate.netnih.govresearchgate.net In contrast, Ivosidenib has shown no significant inhibitory activity against mutant IDH2. researchgate.netaacrjournals.orgresearchgate.net

Data comparing the IC50 values of Ivosidenib for different IDH forms:

Enzyme TargetIC50 (nM)Source
Mutant IDH1 (R132H)10-12 researchgate.net
Mutant IDH1 (R132C)10-12 researchgate.net
Wild-Type IDH124-71 researchgate.netresearchgate.net
Mutant IDH2No activity researchgate.netaacrjournals.orgresearchgate.net

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Resistance to Ivosidenib can emerge through various mechanisms, including the acquisition of second-site mutations in IDH1 or the emergence of mutations in IDH2, both of which can restore 2-HG production. ox.ac.uknih.govashpublications.org For example, second-site mutations like S280F in cis with R132H or R132C can sterically hinder Ivosidenib binding and lead to resistance. nih.gov

Reversal of Oncometabolite 2-HG Production

A primary consequence of mIDH1 activity is the excessive production and accumulation of the oncometabolite 2-HG. acs.orgdrugbank.comresearchgate.netaacrjournals.orgdovepress.comnih.govashpublications.orgresearchgate.net Ivosidenib effectively inhibits the neomorphic enzymatic activity of mIDH1, leading to a significant reduction in intracellular and extracellular 2-HG levels in mIDH1-mutated cancer cells and in tumor models. acs.orgresearchgate.netaacrjournals.orgnih.govportico.org This reduction in 2-HG is a key pharmacodynamic effect of Ivosidenib and is observed in patients with mIDH1-mutated malignancies treated with the drug. aacrjournals.orgportico.orgagios.com Studies in mouse xenograft models of IDH1-mutated AML have shown a dose-dependent decrease in 2-HG levels following Ivosidenib administration. drugbank.com In primary human AML blast cells ex vivo, Ivosidenib treatment led to a substantial decrease in intracellular 2-HG levels. acs.orgtandfonline.com

Data on 2-HG reduction by Ivosidenib:

Model/Sample TypeEffect on 2-HG LevelsSource
Mouse HT1080 xenograft modelProfound lowering acs.org
Mouse xenograft models (mIDH1 AML)Dose-dependent decrease drugbank.com
Primary human AML blast cellsSignificant decrease (e.g., >96% at 0.5 µM) acs.orgtandfonline.com
mIDH1-mutated cancer cells (in vitro)Potent inhibition portico.org
Patients with mIDH1 malignanciesSuppression observed aacrjournals.orgportico.orgagios.com

Epigenetic Reprogramming and Restoration of Cellular Differentiation

Elevated levels of 2-HG act as a competitive inhibitor of α-KG-dependent dioxygenases, a family of enzymes crucial for various cellular processes, including epigenetic regulation. drugbank.comdovepress.comnih.gov Inhibition of these enzymes by 2-HG leads to widespread epigenetic alterations, notably DNA and histone hypermethylation, which in turn disrupt normal gene expression patterns and block cellular differentiation. drugbank.comdovepress.comnih.govascopubs.orgmdpi.comresearchgate.net This differentiation block is a hallmark of mIDH1-driven malignancies like AML. nih.govascopubs.orgresearchgate.net

By reducing 2-HG levels, Ivosidenib alleviates the inhibition of α-KG-dependent dioxygenases, thereby promoting epigenetic reprogramming and the restoration of normal cellular differentiation programs. drugbank.comresearchgate.netaacrjournals.orgdovepress.comnih.govmdpi.comresearchgate.netpatsnap.comwikipedia.org This restoration of differentiation is considered a primary mechanism by which Ivosidenib exerts its therapeutic effects, particularly in hematologic malignancies. acs.orgdrugbank.comresearchgate.netdovepress.comnih.govportico.org In vitro and in vivo studies have demonstrated that Ivosidenib can induce differentiation in mIDH1-mutated AML cells. drugbank.comdovepress.comportico.org Morphologic changes suggestive of cellular differentiation have also been observed in tumor biopsies from patients with mIDH1 cholangiocarcinoma treated with Ivosidenib. agios.comtandfonline.com

Modulation of DNA Methylation Status

The accumulation of 2-HG in mIDH1-mutated cells inhibits Ten-Eleven Translocation (TET) enzymes, which are α-KG-dependent dioxygenases responsible for DNA demethylation. drugbank.comdovepress.comnih.gov Inhibition of TET enzymes leads to global DNA hypermethylation, a key epigenetic alteration in mIDH1-driven cancers. drugbank.comdovepress.comnih.govascopubs.org By lowering 2-HG levels, Ivosidenib helps to restore the activity of TET enzymes, promoting DNA demethylation and reversing the hypermethylation state. drugbank.comdovepress.com This modulation of DNA methylation status contributes to the re-establishment of normal gene expression patterns necessary for cellular differentiation. drugbank.comdovepress.comnih.gov

Impact on Histone Modification Landscapes

In addition to affecting DNA methylation, elevated 2-HG levels also impact histone modification landscapes by inhibiting α-KG-dependent histone demethylases (KDMs). drugbank.comdovepress.comnih.govmdpi.com Inhibition of KDMs leads to increased levels of histone methylation, another significant epigenetic alteration in mIDH1-mutated cancers. drugbank.comdovepress.comnih.gov These altered histone modification patterns can affect chromatin structure and gene accessibility, contributing to the block in differentiation. dovepress.comnih.gov Treatment with Ivosidenib reduces 2-HG levels, thereby relieving the inhibition of KDMs and promoting the restoration of normal histone methylation patterns. drugbank.comdovepress.comnih.govmdpi.com This epigenetic reprogramming at the histone level, along with the changes in DNA methylation, facilitates the re-establishment of cellular differentiation and normal hematopoietic development. drugbank.comdovepress.comnih.govmdpi.comresearchgate.net

Alterations in Downstream Cellular Metabolic Pathways

Ivosidenib's inhibition of IDH1 can lead to significant alterations in downstream cellular metabolic pathways, particularly affecting glutamine metabolism and oxidative phosphorylation, as well as influencing antioxidant defense and mitochondrial function bioinformation.net.

Effects on Glutamine Metabolism and Oxidative Phosphorylation

Glutamine is a crucial amino acid for many tumor cells, providing both carbon and nitrogen for bioenergetics and macromolecule synthesis researchgate.netoup.com. Glutamine can be metabolized to α-ketoglutarate (α-KG) through glutaminolysis, which then enters the tricarboxylic acid (TCA) cycle to support oxidative phosphorylation researchgate.netwjgnet.comfrontiersin.orgoaepublish.com.

Research indicates that ivosidenib can impact glutamine metabolism. In colorectal cancer cells, AG-120 has been shown to act as an inhibitor of the glutamine transporter ASCT2 (SLC1A5), blocking glutamine uptake and metabolism nih.govnih.gov. This inhibition led to decreased intracellular levels of glutamate, α-KG, ATP, and NAD+/NADH nih.gov.

Furthermore, under nutrient limitation, wild-type IDH1 activity favors the oxidative decarboxylation of isocitrate, producing NADPH and α-KG nih.gov. This α-KG can support mitochondrial function through anaplerosis into the TCA cycle nih.govaacrjournals.orgresearchgate.net. Inhibition of IDH1 by ivosidenib, particularly under conditions of low glucose and low magnesium which can sensitize wild-type IDH1 to the drug, can impair oxygen consumption rate (OCR), an indicator of mitochondrial respiration and oxidative phosphorylation nih.govresearchgate.net. Studies in pancreatic cancer cells under low nutrient conditions demonstrated that AG-120 severely impaired oxygen consumption, and this effect was partially restored by the addition of an antioxidant .

Interplay with Antioxidant Defense and Mitochondrial Function

Wild-type IDH1 plays a role in antioxidant defense by generating NADPH, a key reducing agent in the cell nih.govaacrjournals.orgnih.gov. NADPH is essential for maintaining the cellular redox state and neutralizing reactive oxygen species (ROS) aacrjournals.orgoaepublish.comresearchgate.net. Under metabolic stress, cancer cells can become dependent on wild-type IDH1 to support antioxidant defense and mitochondrial function nih.gov.

Ivosidenib's inhibition of IDH1 can disrupt this balance. By suppressing NADPH generation, ivosidenib can lead to increased levels of reactive oxygen species nih.govaacrjournals.org. In pancreatic cancer cells, treatment with ivosidenib increased ROS levels, and this effect was partially rescued by the addition of an antioxidant like N-acetyl cysteine (NAC) aacrjournals.org. This suggests that the inhibition of IDH1-mediated NADPH production contributes to oxidative stress.

Moreover, as mentioned earlier, IDH1-derived α-KG supports mitochondrial function by feeding into the TCA cycle nih.govaacrjournals.orgresearchgate.net. Inhibition of IDH1 can therefore impair mitochondrial function, particularly under conditions where cells are reliant on this pathway nih.gov. Studies have shown that ivosidenib can phenocopy the metabolic changes observed with silencing IDH1, including effects on mitochondrial function nih.gov.

Induction of Myeloid Differentiation in Preclinical Models

A key mechanism of action of ivosidenib in the context of IDH1-mutated hematological malignancies, such as acute myeloid leukemia (AML), is the induction of myeloid differentiation drugbank.comacs.orgfda.govtibsovo.comnih.govfda.govresearchgate.net. Mutations in IDH1 lead to a block in cellular differentiation acs.orgtmc.eduaacrjournals.org. By inhibiting the mutant IDH1 enzyme and reducing the production of 2-HG, ivosidenib helps to release this differentiation block, allowing myeloid blasts to mature drugbank.comacs.orgmhmedical.comtibsovo.comfda.govresearchgate.netaacrjournals.org.

Preclinical studies have demonstrated that ivosidenib induces myeloid differentiation in various models of IDH1-mutated AML. In vitro studies using AML cell lines and primary patient samples with IDH1 mutations have shown that ivosidenib decreases 2-HG levels and promotes differentiation, as evidenced by changes in cell morphology and the expression of differentiation markers acs.orgtibsovo.comresearchgate.net. Mouse xenograft models of IDH1-mutated AML have also shown that ivosidenib treatment leads to a decrease in 2-HG levels and induces myeloid differentiation in vivo drugbank.comtibsovo.comfda.gov. This differentiation is associated with a shift in the bone marrow leukemic progenitor compartment towards a more differentiated phenotype and a progressive increase in mature myeloid cells ashpublications.org.

The induction of myeloid differentiation is considered a key therapeutic benefit of ivosidenib in patients with IDH1-mutated AML fda.govtibsovo.comfda.gov.

Preclinical Efficacy Studies of Ivosidenib Ag 120

In Vitro Studies in Mutant IDH1 Cellular Models

In vitro studies using cell lines expressing endogenous or overexpressed mutant IDH1 have demonstrated the direct effects of ivosidenib (B560149) on key cellular processes. fda.gov

Concentration-Dependent Reduction of Intracellular 2-HG Levels

Ivosidenib has shown a concentration-dependent reduction of intracellular 2-HG levels in various mutant IDH1 cell models. In cell lines expressing IDH1 mutations, ivosidenib reduced 2-HG with IC50 values ranging from 2 to 20 nM. aacrjournals.orgfda.gov Ex vivo studies using primary human AML blast cells harboring the IDH1 (R132C) mutation demonstrated that treatment with ivosidenib for up to 7 days reduced 2-HG levels by 98% relative to controls and IDH1 wild-type cells. aacrjournals.orgfda.gov In other mutant IDH1 samples, ivosidenib reduced intracellular 2-HG levels significantly, showing reductions of 96% at 0.5 µM, 98.6% at 1 µM, and 99.7% at 5 µM. nih.govacs.org

Interactive Data Table: Concentration-Dependent 2-HG Reduction by Ivosidenib

Ivosidenib Concentration (µM)Approximate Intracellular 2-HG Reduction (%)Source Model
0.002 - 0.02 (IC50 range)~50IDH1 mutant cell lines
0.596Primary mIDH1 AML samples
198.6Primary mIDH1 AML samples
599.7Primary mIDH1 AML samples
Ex vivo (up to 7 days)98Primary human IDH1 (R132C) mutant AML blasts

Note: Data compiled from various sources and may represent different cell models and experimental conditions. IC50 values represent the concentration at which 2-HG is reduced by 50%.

Assessment of Differentiation Markers and Morphological Changes

Treatment with ivosidenib has been shown to induce cellular differentiation in mutant IDH1 models. In ex vivo assays with primary human AML blast cells harboring the IDH1 (R132C) mutation, ivosidenib treatment induced cellular differentiation, evidenced by an increase in differentiation markers (CD45+/CD11b+ and CD45+/CD14+ populations). fda.gov Ivosidenib also induced differentiation of primary mIDH1-R132H and mIDH1-R132C blast cells from AML patients treated ex vivo. This was demonstrated by an enhanced ability to form differentiated colonies in methylcellulose (B11928114) assays, increased levels of cell-surface markers of differentiation, and a rise in the proportion of mature myeloid cells. nih.govtandfonline.comacs.org In a preclinical model of liver development, while an IDH1 mutation resulted in impaired hepatocyte differentiation, ivosidenib has been shown to promote morphologic changes and upregulate liver-specific genes in IDH1 mutant cholangiocarcinoma. aacrjournals.orgtandfonline.comnih.gov Morphologic assessment of paired pre- and post-dose samples from patients with cholangiocarcinoma treated with ivosidenib showed changes in phenotypes, including an increase in the cholangiocellular growth pattern and a reduction in cytoplasm volume. aacrjournals.orgtandfonline.com

Cellular Proliferation and Viability Assays

Studies have also assessed the impact of ivosidenib on cellular proliferation and viability in mutant IDH1 cells. In ex vivo assays with primary human AML blast cells harboring the IDH1 (R132C) mutation, treatment with ivosidenib for up to 7 days decreased the number of viable AML blast cells. aacrjournals.orgfda.gov While a proliferative burst was initially observed in IDH1 (R132C) mutant cells, this was not seen in wild-type IDH1 cells. fda.gov Some studies on primary leukemia cells from AML patients with the IDH1 R132H mutation showed decreased cell viability after single-agent treatment with AG-120 for 48 hours. aacrjournals.org

Synergistic Effects in Combination with Other Agents (e.g., Chemotherapy, Venetoclax)

Preclinical investigations have explored the potential for synergistic effects when ivosidenib is combined with other therapeutic agents. In vitro studies of mIDH1R132H erythroleukaemia cell lines treated with ivosidenib and azacitidine have shown enhanced cell differentiation and potentiation of apoptosis compared to either agent alone. sci-hub.seemjreviews.com The combination of ivosidenib and venetoclax (B612062) has also been investigated, with preclinical data suggesting synergism in differentiating leukemic blasts via augmentation of proapoptotic activator proteins. nih.gov Combining venetoclax with a novel IDH1 inhibitor (LY3410738, which showed more profound 2-HG decrease than AG-120 in some studies) demonstrated a more profound reduction in cell viability and induction of apoptosis compared with single agents in a doxycycline-inducible MOLM14/R132 cell line. tmc.edu Clinical trials are evaluating combinations of ivosidenib with venetoclax, with or without azacitidine, in IDH1-mutated hematologic malignancies, suggesting preclinical rationale for these combinations. emjreviews.comnih.govmdanderson.orgdovepress.com

In Vivo Studies in Mutant IDH1 Animal Models

In vivo studies using animal models, particularly tumor xenografts, have been crucial in evaluating the efficacy of ivosidenib in a living system.

Oncometabolite 2-HG Reduction in Tumor Xenograft Models

Ivosidenib has demonstrated robust reduction of the oncometabolite 2-HG in tumor xenograft models harboring mutant IDH1. In a primary human IDH1 (R132H) mutant xenograft model, treatment with ivosidenib dose-dependently decreased 2-HG levels (>96%) in plasma, spleen, and bone marrow. aacrjournals.orgfda.gov Studies using female nude BALB/c mice inoculated with HT1080 cells (harboring mutant IDH1) showed that AG-120 administration led to a rapid decline in tumor 2-HG concentration, with maximum inhibition (92.0% and 95.2% at 50 mg/kg and 150 mg/kg doses, respectively) achieved at approximately 12 hours post-dose. nih.govacs.org Tumor 2-HG concentrations approached baseline levels 48–72 hours following a single dose, consistent with the reversible nature of ivosidenib inhibition. nih.govacs.org In a mouse xenograft model of human mIDH1-R132H glioma, ivosidenib led to >77% inhibition of 2-HG production in brain tumor samples, although brain penetrance was noted as low following oral administration. sci-hub.seserviermedical.us Despite this, sufficient brain exposure was achieved to confer a dose-dependent reduction in 2-HG levels in brain tumors. serviermedical.us

Interactive Data Table: 2-HG Reduction in In Vivo Models

ModelIvosidenib Dose (mg/kg)Route2-HG Reduction (%)Location AnalyzedTime Point
Primary human IDH1 (R132H) mutant xenograftDose-dependentN/A>96Plasma, spleen, bone marrowN/A
HT1080 xenograft (mouse)50Oral92.0Tumor~12 hours post-dose
HT1080 xenograft (mouse)150Oral95.2Tumor~12 hours post-dose
Human mIDH1-R132H glioma xenograft (mouse)N/AOral>77Brain tumorN/A

Note: Data compiled from various sources. Specific time points and doses may vary between studies.

In addition to 2-HG reduction, in vivo studies in the primary human IDH1 (R132H) mutant xenograft model also showed increased percentages of human CD14+ and CD15+ cells in the peripheral blood, suggesting that ivosidenib is likely associated with induced expression of cell surface proteins and cellular differentiation in vivo. fda.gov In a mouse model of IDH1-mutant AML, ivosidenib promoted a shift in the bone marrow leukemic progenitor compartment towards a more differentiated granulocyte-monocyte progenitor-like immunophenotype. ashpublications.org

Anti-Tumor Activity and Tumor Growth Inhibition in Rodent Models

Preclinical studies in rodent models have demonstrated the anti-tumor activity of ivosidenib, primarily linked to its ability to reduce 2-HG levels. In female nude BALB/c mice inoculated with HT1080 cells, a human fibrosarcoma cell line harboring an IDH1 mutation, a single oral dose of ivosidenib at 50 mg/kg or 150 mg/kg resulted in a rapid decline in tumor 2-HG concentration acs.orgnih.gov. Maximum inhibition of 2-HG (92.0% and 95.2% at 50 mg/kg and 150 mg/kg doses, respectively) was observed around 12 hours post-dose acs.orgnih.gov. Tumor 2-HG concentrations returned close to baseline levels within 48–72 hours after a single dose, consistent with the reversible nature of ivosidenib inhibition acs.orgnih.gov.

In addition to 2-HG reduction, ivosidenib has shown anti-tumor effects in other rodent models. In a nude mouse xenograft model of colorectal cancer, AG120 demonstrated anti-tumor effects, including inhibition of growth and survival, induction of autophagy, and increased oxidative stress nih.gov. These effects were associated with the inhibition of ASCT2-dependent glutamine transport nih.gov.

Here is a summary of 2-HG reduction data in the HT1080 xenograft model:

ModelDose (mg/kg)Time Post-DoseMaximum 2-HG Inhibition (%)
Mouse HT1080 xenograft tumor model50~12 hours92.0
Mouse HT1080 xenograft tumor model150~12 hours95.2
Genetically engineered mouse model of IDH1-mutated intrahepatic CCANot specifiedNot specified>85

Induction of Differentiation in Primary Patient-Derived Samples (ex vivo) and Animal Models

A key mechanism of action for ivosidenib is the induction of differentiation in malignant cells carrying IDH1 mutations, which are typically blocked from terminal maturation due to elevated 2-HG levels nih.govresearchgate.netwikipedia.orgtmc.edu.

Ex vivo studies using primary blast cells from patients with acute myeloid leukemia (AML) harboring IDH1-R132H and IDH1-R132C mutations demonstrated that ivosidenib induced differentiation acs.orgnih.gov. Treatment with ivosidenib reduced intracellular 2-HG levels in these samples acs.orgnih.gov. At concentrations of 0.5 μM, 1 μM, and 5 μM, ivosidenib reduced intracellular 2-HG by 96%, 98.6%, and 99.7% respectively in mutant IDH1 samples acs.orgnih.gov. This reduction in 2-HG was accompanied by enhanced ability to form differentiated colonies in methylcellulose assays, increased levels of cell-surface markers of differentiation, and an increase in the proportion of mature myeloid cells acs.orgnih.gov. Ivosidenib did not induce differentiation in IDH1-wild-type samples acs.orgnih.gov.

Data on intracellular 2-HG reduction in ex vivo AML patient samples:

Sample TypeIvosidenib Concentration (μM)Intracellular 2-HG Remaining (% of DMSO control)
mIDH1-R132H and mIDH1-R132C patient samples0.54
mIDH1-R132H and mIDH1-R132C patient samples11.4
mIDH1-R132H and mIDH1-R132C patient samples50.3

In animal models, ivosidenib has also shown the ability to induce differentiation. In mouse xenograft models of IDH1-mutated AML, ivosidenib induced myeloid differentiation tibsovo.com. In the genetically engineered mouse model of IDH1-mutated intrahepatic CCA, ivosidenib was found to promote hepatic progenitor-cell differentiation into mature hepatocytes jhoponline.com. This is consistent with the understanding that 2-HG hinders hepatic progenitor-cell differentiation jhoponline.com.

Therapeutic Potentiation with Other Agents in Murine Models

Preclinical investigations have explored the potential of combining ivosidenib with other therapeutic agents to enhance anti-tumor effects in murine models.

In a preclinical study combining ivosidenib with azacitidine in a mutant-IDH1 AML cell model (TF-1 erythroleukemia cells), a synergistic effect on the induction of differentiation and cell death was observed researchgate.net. Ivosidenib treatment alone increased cell differentiation by a factor of 25, while the combination with azacitidine resulted in a 46-fold increase in differentiation researchgate.net. Concurrent treatment with ivosidenib and azacitidine also showed greater induction of apoptosis compared to azacitidine alone researchgate.net.

In murine pancreatic cancer (PDAC) models, pharmacologic inhibition of wild-type IDH1 with ivosidenib synergized with conventional chemotherapeutics such as 5-FU and oxaliplatin (B1677828) in vitro aacrjournals.orgaacrjournals.org. Ivosidenib potentiated the efficacy of subtherapeutic doses of these drugs in vivo in murine PDAC models aacrjournals.orgaacrjournals.org. This potentiation is suggested to be related to IDH1's role in supporting mitochondrial function and antioxidant defense, which helps cancer cells survive chemotherapy aacrjournals.orgaacrjournals.org.

Another combination explored in preclinical studies involves ivosidenib with the BCL-2 inhibitor venetoclax in AML models. While a novel covalent IDH1 inhibitor, LY3410738, showed more profound effects than AG-120 in combination with venetoclax in AML PDX xenograft models, this highlights the potential for combining IDH1 inhibition with BCL-2 inhibition tmc.edu.

In a xenograft ovarian cancer model (BRCA1/2-proficient), a combination treatment of ivosidenib and the PARP inhibitor olaparib (B1684210) produced synergistic therapeutic effects, suppressing tumor growth and inducing DNA double-strand breaks mdpi.com.

Preclinical Pharmacokinetic Pk and Metabolic Characterization of Ivosidenib Ag 120

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (e.g., Rats, Dogs, Monkeys, Mice)

Preclinical investigations into the ADME properties of ivosidenib (B560149) have been performed in several species, including rats, dogs, monkeys, and mice. In vivo pharmacokinetic profiling in rats, dogs, and monkeys administered a single dose of ivosidenib demonstrated that the compound was well absorbed orally. It exhibited low clearance and a moderate to long terminal half-life, ranging from 5.3 to 18.5 hours in these species. nih.govresearchgate.netx-mol.com

Plasma protein binding of ivosidenib was found to be high across preclinical species. nih.govresearchgate.netx-mol.com In vitro assessment of protein binding in mouse, rat, dog, monkey, and human plasma showed consistently high binding percentages. fda.gov

MatrixProtein Binding (%) at 0.2 µMProtein Binding (%) at 1 µMProtein Binding (%) at 10 µM
Mouse plasma89.689.887.7
Rat plasma89.289.385.4
Dog plasma98.198.197.2
Monkey plasma90.289.681.7
Human plasma95.895.491.6

Oral bioavailability of ivosidenib free base was reported as 40% in rats, 26% in dogs, and 54% in monkeys. fda.gov The time to reach maximum plasma concentration (Tmax) ranged from 3 to 19 hours in these animal models, and the half-life (T1/2) ranged from 3 hours in rats to 13 hours in monkeys. fda.gov Oxidative metabolism was identified as the major elimination pathway for ivosidenib. nih.govresearchgate.netx-mol.com

Identification of Primary Metabolic Pathways and Metabolites

The primary metabolic pathway for ivosidenib involves oxidation. nih.govresearchgate.netx-mol.comresearchgate.net This was identified as the major route of elimination in preclinical species. nih.govresearchgate.netx-mol.com In vitro studies and a human ADME study indicated that ivosidenib is slowly metabolized to multiple oxidative metabolites. researchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9)

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of ivosidenib. Hepatic CYP3A4 is primarily responsible for the oxidative metabolism of ivosidenib. researchgate.net Preclinical studies indicated moderate induction of CYP3A4 and CYP2B6 enzymes. nih.govresearchgate.netx-mol.comx-mol.net Minimal CYP inhibition or autoinduction was observed in these studies. nih.govresearchgate.netx-mol.com Further preclinical data suggest that ivosidenib can induce CYP2B6, CYP2C8, and CYP2C9, in addition to CYP3A4, and may also induce CYP2C19 and UGTs. europa.eutga.gov.aunih.gov

Assessment of Cell Permeability and Efflux Transporter Interactions (e.g., P-glycoprotein)

Ivosidenib has demonstrated high cell permeability in preclinical assessments. nih.govresearchgate.netx-mol.com It has also been identified as a substrate for the efflux transporter P-glycoprotein (P-gp). nih.govresearchgate.netx-mol.comnih.gov In vitro data suggest that while ivosidenib is a P-gp substrate, the potential for clinically relevant interactions with P-gp inhibitors may be low. tga.gov.au Ivosidenib has also shown in vitro inhibition of P-gp, OATP1B1/1B3, and OAT3. nih.gov

Brain Penetration and Tissue Distribution in Preclinical Models

Preclinical studies have evaluated the tissue distribution of ivosidenib. In rats with an intact blood-brain barrier, ivosidenib exhibited a low brain to plasma exposure ratio of 2.3%. nih.govresearchgate.netx-mol.com Following a single oral dose of 50 mg/kg to rats, brain penetration was reported as 4.1% (AUC0-8h [brain]/AUC0-8h [plasma]). acs.orgresearchgate.net Studies using a radiolabeled form of AG-120 ([¹⁸F]AG-120) in naive mice and an orthotopic glioma rat model also revealed limited blood-brain barrier permeation. nih.govresearchgate.net However, these studies noted a high metabolic stability of [¹⁸F]AG-120 in vivo in mice, with parent fractions of 85% and 91% in plasma and brain, respectively, at 30 minutes post-injection. nih.govresearchgate.net A slightly higher accumulation of activity was observed in IDH1R132H-glioma compared to wild-type IDH1-glioma, although the difference in uptake between mutant and wild-type tumors was not significant in terms of tumor-to-blood ratio. nih.govresearchgate.net

Mechanisms of Acquired Resistance to Ivosidenib in Preclinical Models

Emergence of Secondary IDH1 Mutations

One of the primary mechanisms of acquired resistance to ivosidenib (B560149) involves the emergence of secondary mutations within the IDH1 gene itself researchgate.netnih.govnih.govnih.govgoogle.comnih.govjustia.com. These mutations typically occur in addition to the original oncogenic IDH1 mutation (most commonly R132) and can interfere with ivosidenib binding or enzyme activity researchgate.net.

Specific Amino Acid Substitutions (e.g., S280F, D279N) and Their Structural Implications

Specific amino acid substitutions within the IDH1 enzyme have been identified as mediators of acquired resistance to ivosidenib. Notable examples include the S280F and D279N mutations researchgate.netnih.govnih.govgoogle.comnih.govjustia.com.

The S280F mutation, where a serine residue at position 280 is replaced by phenylalanine, is hypothesized to sterically hinder the binding of ivosidenib to its allosteric binding site on the mutant IDH1 dimer interface nih.govnih.gov. Structural modeling studies support this, indicating that the bulky phenylalanine residue at this position can physically block ivosidenib from accessing its binding pocket nih.gov.

The D279N mutation, involving the substitution of aspartate at position 279 with asparagine, is another identified resistance mutation researchgate.netnih.govgoogle.com. This mutation occurs in a residue neighboring S280 and is also thought to disrupt ivosidenib binding kinetics researchgate.netnih.gov. In silico modeling has confirmed that the D279N mutation can lead to the disruption of drug binding to the mutant IDH1 enzyme researchgate.net.

Impact on Inhibitor Binding and Catalytic Activity

These secondary IDH1 mutations impact resistance by affecting both inhibitor binding and, in some cases, the catalytic activity of the enzyme researchgate.netnih.govnih.gov. The primary mechanism of resistance conferred by mutations like S280F and D279N is the impairment of ivosidenib binding to the mutant IDH1 protein researchgate.netnih.gov. Ivosidenib functions as an allosteric inhibitor, locking mutant IDH1 in an inactive conformation by binding to a site distinct from the active site nih.govox.ac.uk. Secondary mutations in or near the allosteric binding site can reduce the affinity of ivosidenib for the enzyme, thereby diminishing its inhibitory effect on 2-HG production researchgate.netnih.gov.

While the primary impact is on inhibitor binding, some secondary mutations, such as IDH1 R132H/D279N, may also affect the efficiency of 2-HG production, although they retain the ability to produce 2-HG and promote cellular transformation in the presence of ivosidenib researchgate.netnih.gov.

Isoform Switching and Acquisition of Oncogenic IDH2 Mutations

Another significant mechanism of acquired resistance to ivosidenib is the phenomenon of IDH isoform switching, which involves the acquisition of oncogenic mutations in the IDH2 gene in patients initially harboring an IDH1 mutation researchgate.netnih.govnih.govnih.govoaepublish.comdovepress.comaacrjournals.org. This mechanism allows cancer cells to continue producing the oncometabolite 2-HG, albeit through a different enzyme isoform, thus bypassing the inhibition of mutant IDH1 by ivosidenib nih.govoaepublish.com.

Case studies in both AML and cholangiocarcinoma patients treated with ivosidenib have reported the emergence of IDH2 mutations, such as R140Q or R172V, upon disease progression researchgate.netnih.govnih.govoaepublish.comdovepress.comaacrjournals.org. The acquisition of a mutant IDH2 allele leads to the production of 2-HG by the mutant IDH2 enzyme, which is not inhibited by ivosidenib researchgate.netnih.govnih.gov. This restoration of elevated 2-HG levels is believed to drive acquired resistance oaepublish.com. Experimental evidence has shown that cancer cells expressing both mutant IDH1 and mutant IDH2 exhibit 2-HG production that is resistant to monotherapy with an IDH1 inhibitor but sensitive to combined inhibition of both isoforms nih.gov.

Activation of Alternative Oncogenic Signaling Pathways

Beyond alterations in the IDH genes, acquired resistance to ivosidenib can also involve the activation of alternative oncogenic signaling pathways frontiersin.org. These pathways can promote cell survival, proliferation, and differentiation arrest independently of mutant IDH1 activity or 2-HG levels frontiersin.org.

PI3K/AKT/mTOR Pathway Hyperactivation

Hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway has been implicated as a mechanism of acquired resistance to various targeted therapies, including potentially IDH inhibitors mdpi.comnih.govoaepublish.comiese.edu. While the direct link to ivosidenib resistance in preclinical models is an area of ongoing research, activation of this pathway can provide pro-survival signals that reduce the dependency of cancer cells on the oncogenic effects of mutant IDH1 and 2-HG frontiersin.orgashpublications.org. The PI3K/AKT/mTOR pathway plays a critical role in regulating cell growth, survival, and metabolism, and its dysregulation is common in various cancers mdpi.comnih.govoaepublish.com. Activation of this pathway can occur through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN mdpi.comoaepublish.com.

MAPK Pathway Activation

Activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK signaling cascade, is another mechanism associated with acquired resistance to targeted therapies in cancer, including IDH inhibitors frontiersin.orgnih.govresearchgate.netashpublications.org. Preclinical data and analyses of patient samples have suggested that the emergence or outgrowth of mutations in receptor tyrosine kinase (RTK) pathway genes, which can activate the MAPK pathway, are associated with acquired resistance to ivosidenib frontiersin.orgashpublications.org.

Mutations in genes such as NRAS and PTPN11, components of the RTK/MAPK signaling cascade, have been observed in patients who relapse after treatment with ivosidenib frontiersin.orgashpublications.orgresearchgate.net. Activation of the MAPK pathway can provide alternative proliferative and survival signals that bypass the inhibitory effects of ivosidenib on mutant IDH1 and 2-HG production frontiersin.orgashpublications.org. The precise mechanisms by which MAPK pathway activation contributes to ivosidenib resistance are still being investigated, but hypotheses include providing sufficiently strong oncogenic signals to reduce dependency on 2-HG or potential cross-talk between the MAPK pathway and other signaling cascades ashpublications.orgnih.gov.

Receptor Tyrosine Kinase (RTK) Pathway Mutations

Mutations in genes belonging to the Receptor Tyrosine Kinase (RTK) pathway have been consistently associated with both primary and acquired resistance to ivosidenib in preclinical models, particularly in the context of AML oaepublish.comunifi.itresearchgate.netaacrjournals.org. These mutations can lead to the activation of downstream signaling pathways, compensating for the inhibition of mutant IDH1 and promoting cell survival and proliferation mdpi.com.

Studies in AML have shown that the development of RTK pathway gene mutations during ivosidenib treatment is linked to acquired resistance oaepublish.com. Specific genes within this pathway implicated in resistance include NRAS, KRAS, PTPN11, KIT, and FLT3 frontiersin.orgfrontiersin.org. The acquisition of NRAS or KRAS mutations at relapse has been observed in preclinical models, suggesting their role in driving acquired resistance . The activation of the RAS-MAPK-ERK pathway, often through mutations in RAS genes, has been identified as a major mechanism of resistance to kinase inhibitors, including those targeting pathways relevant in AML mdpi.comaacrjournals.org.

Role of Concomitant and Acquired Mutations in Other Genes (e.g., TET2, FLT3-ITD, RAS)

Beyond RTK pathway alterations, acquired resistance to ivosidenib in preclinical models involves mutations in a variety of other genes, often occurring concomitantly with IDH1 mutations or emerging during treatment oaepublish.comresearchgate.netnih.gov.

Acquired second-site mutations within the IDH1 gene itself can lead to resistance by restoring 2-HG levels oaepublish.comresearchgate.net. These mutations can affect the inhibitor binding pocket or cofactor binding, preventing ivosidenib from effectively inhibiting the enzyme mdpi.comnih.gov. For instance, the IDH1 R132C/S280F double mutation has been shown to hinder ivosidenib binding and enable more efficient 2-HG production, conferring resistance nih.govashpublications.org.

Acquisition of mutations in the homologous gene, IDH2, has also been reported as a mechanism of acquired resistance, termed "isoform switching." oaepublish.comresearchgate.netmdpi.com. This involves the emergence or outgrowth of clones with activating IDH2 mutations (e.g., IDH2 R140Q), which also produce 2-HG, thereby circumventing IDH1 inhibition mdpi.comnih.gov.

Mutations in genes involved in epigenetic regulation, such as TET2, have been implicated in acquired resistance oaepublish.comresearchgate.net. While TET2 is directly affected by 2-HG, acquired TET2 mutations at relapse have been observed and are considered a likely resistance mechanism haematologica.org.

Mutations in the FLT3 gene, particularly FLT3-ITD and FLT3-TKD mutations, are frequently observed in AML and can contribute to resistance to IDH inhibitors frontiersin.orgnih.govfrontiersin.org. While the association between baseline FLT3 mutations and response to ivosidenib monotherapy can vary, acquired FLT3 mutations or the expansion of FLT3-mutated clones can drive relapse mdpi.comnih.govfrontiersin.org.

Mutations in RAS pathway genes (NRAS, KRAS) are also significant contributors to acquired resistance unifi.itnih.gov. These mutations can be acquired at relapse and may even occur in clones separate from the IDH1-mutated clone, suggesting the selection of non-IDH clones as a resistance mechanism .

Other genes where acquired mutations have been observed in preclinical models of ivosidenib resistance include RUNX1, CEBPA, and BCOR haematologica.org. Mutations in transcription factors like RUNX1 and CEBPA may abrogate differentiation signals induced by IDH inhibitors, contributing to resistance .

Preclinical Strategies to Overcome Resistance (e.g., Combination Therapies, Next-Generation Inhibitors)

Preclinical studies are actively exploring strategies to overcome acquired resistance to ivosidenib, focusing on combination therapies and the development of next-generation inhibitors oaepublish.com.

Combination therapies targeting multiple pathways involved in resistance have shown promise in preclinical models aacrjournals.orgmdpi.com. For instance, combining ivosidenib with inhibitors of the BCL2 protein (e.g., venetoclax) has demonstrated efficacy in preclinical models of IDH1-mutated myeloid malignancies and appears to overcome resistance mechanisms observed with single-agent ivosidenib aacrjournals.org.

Targeting RTK signaling pathways in combination with ivosidenib is another strategy being investigated. Preclinical data suggest that inhibiting pathways like RAS-MAPK-ERK or STAT5 signaling, which are often activated in resistant cells, can restore sensitivity to IDH inhibitors aacrjournals.orgaacrjournals.org.

The development of next-generation IDH1 inhibitors is also a key strategy. These inhibitors are designed to overcome resistance conferred by specific acquired mutations, such as second-site IDH1 mutations ox.ac.uknih.gov. Preclinical studies have identified alternative dimer-interface binding inhibitors that retain activity against ivosidenib-resistant IDH1 variants, such as IDH1 R132C/S280F nih.govashpublications.orgnih.gov. These next-generation inhibitors, including some currently in clinical trials (e.g., olutasidenib), offer a potential therapeutic avenue for patients who develop resistance to ivosidenib ox.ac.ukashpublications.org.

Sequential therapy with different mutant IDH inhibitors is also being explored as a strategy to overcome acquired resistance mediated by IDH isoform switching or secondary IDH1 mutations researchgate.net.

Preclinical research utilizing approaches like genome-wide CRISPR knockout screens has helped identify novel targets and pathways involved in resistance, such as STAT5 signaling, providing a rationale for new combination strategies aacrjournals.org.

Advanced Methodologies and Research Techniques in Ivosidenib Studies

Biochemical and Enzymatic Inhibition Assays

Biochemical assays have been fundamental in characterizing the inhibitory activity of Ivosidenib (B560149) against mutant isocitrate dehydrogenase 1 (IDH1). These assays directly measure the enzymatic activity of purified IDH1 proteins, both wild-type (WT) and various mutant forms, in the presence of the inhibitor.

A primary method involves monitoring the enzymatic reaction by measuring the consumption of the cofactor NADPH, which can be detected by changes in absorbance. researchgate.net Through these assays, Ivosidenib has been shown to be a potent inhibitor of several IDH1-R132 mutants. acs.orgnih.gov For instance, it has demonstrated IC50 values—the concentration of an inhibitor where the response is reduced by half—in the low nanomolar range for IDH1-R132H, IDH1-R132C, IDH1-R132G, IDH1-R132L, and IDH1-R132S. medchemexpress.com

Notably, these studies have also highlighted the selectivity of Ivosidenib. It shows no significant inhibition of IDH2 mutant or IDH2-WT enzymes at concentrations exceeding 100 μmol/L. aacrjournals.org While Ivosidenib is highly potent against mutant IDH1, it can inhibit IDH1-WT at higher concentrations. researchgate.net Kinetic studies have been employed to understand the mode of action, revealing that Ivosidenib exhibits rapid-equilibrium inhibition against the mutant IDH1-R132 homodimer. acs.org However, these kinetic studies were sometimes complicated by the persistent pre-binding of NADP(H) in the soluble mutant IDH1 enzyme preparations. acs.org

Further biochemical investigations have explored resistance mechanisms. For example, the secondary S280F mutation in IDH1 R132C has been shown to reduce Ivosidenib's inhibitory effect. researchgate.net

Table 1: Ivosidenib (AG-120) IC50 Values for Various IDH1-R132 Mutants

Mutant IDH1 IC50 (nM)
IDH1-R132H 12
IDH1-R132C 13
IDH1-R132G 8
IDH1-R132L 13
IDH1-R132S 12

Data sourced from MedchemExpress medchemexpress.com

Cell-Based Assays for Oncometabolite 2-HG Quantification

A critical step in evaluating Ivosidenib's efficacy is to measure its effect on the production of the oncometabolite D-2-hydroxyglutarate (2-HG) in a cellular context. Cell-based assays utilize cancer cell lines that endogenously express mutant IDH1 or are engineered to do so. acs.org

The quantification of intracellular and extracellular 2-HG levels is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS). fda.govnih.gov This highly sensitive technique allows for the precise measurement of 2-HG concentrations in cell lysates and culture media.

In vitro studies using various mutant IDH1-expressing cell lines have demonstrated that Ivosidenib effectively reduces 2-HG levels, with IC50 values ranging from 2 to 20 nmol/L. aacrjournals.org For example, in primary human acute myeloid leukemia (AML) blast cells with IDH1 mutations, Ivosidenib treatment led to a significant, concentration-dependent reduction in extracellular 2-HG levels. fda.gov At concentrations as low as 0.5 μM, Ivosidenib reduced intracellular 2-HG by 96%, with even greater reductions at higher concentrations. acs.orgnih.gov These assays have consistently shown that Ivosidenib profoundly lowers 2-HG levels in tumor models. nih.gov

In Vitro and Ex Vivo Differentiation Induction Assays

The therapeutic rationale for Ivosidenib is not just the reduction of 2-HG but the subsequent induction of cellular differentiation in cancer cells. Assays to measure this effect are crucial in preclinical studies. These assays often use primary patient-derived AML cells cultured ex vivo. nih.govtargetmol.com

Several methods are employed to assess differentiation:

Colony Formation Assays: In methylcellulose (B11928114) assays, treatment with Ivosidenib has been shown to enhance the ability of primary mIDH1-R132H and mIDH1-R132C AML blast cells to form differentiated colonies. acs.orgnih.gov

Flow Cytometry: This technique is used to quantify the expression of cell-surface markers associated with mature myeloid cells, such as CD11b, CD14, and CD15. aacrjournals.orgfda.gov Following Ivosidenib treatment, an increase in the proportion of cells expressing these markers indicates induction of differentiation. acs.orgnih.govaacrjournals.org

Morphological Analysis: Changes in cell morphology consistent with maturation are also evaluated.

In an ex vivo assay with primary human AML blasts harboring an IDH1 R132C mutation, Ivosidenib treatment for up to seven days induced cellular differentiation. aacrjournals.org Similarly, in TF-1 cells expressing mutant IDH1, Ivosidenib restored erythropoietin-induced differentiation. targetmol.com These findings support the mechanism of action of Ivosidenib as a differentiation-inducing agent. aacrjournals.orgtibsovo.com

Preclinical Imaging Modalities for 2-HG and Target Engagement (e.g., MRS, PET)

Non-invasive imaging techniques are invaluable for assessing drug distribution, target engagement, and pharmacodynamic effects in living organisms. In the context of Ivosidenib, these modalities have been used to monitor 2-HG levels in preclinical tumor models.

Magnetic Resonance Spectroscopy (MRS): MRS is a non-invasive technique that can detect and quantify certain metabolites in tissues. It has been used to measure 2-HG levels in tumors, although it can be limited by spatial resolution and availability. nih.gov Studies have shown that IDH inhibitor treatment can suppress 2-HG levels as detected by MRS, demonstrating target engagement. sorbonne-universite.fr Hyperpolarized 13C MRS is an emerging approach being explored to monitor 2-HG synthesis and its inhibition. oup.com

Positron Emission Tomography (PET): PET imaging uses radiolabeled tracers to visualize and measure metabolic processes. While PET imaging with tracers like [18F]FDOPA and [18F]FET has been investigated in gliomas, their correlation to IDH status is indirect. nih.gov More recently, efforts have focused on developing radiolabeled versions of IDH inhibitors themselves, such as [18F]AG-120, to directly image mutant IDH1. nih.gov Dynamic PET studies with [18F]AG-120 in a rat glioma model showed limited blood-brain barrier penetration but a slightly higher accumulation in mutant IDH1R132H tumors compared to wild-type tumors. nih.gov

These advanced imaging techniques provide crucial in vivo data on whether the drug is reaching its target and exerting the desired metabolic effect. sorbonne-universite.fr

Proteomics, Genomics, and Metabolomics Approaches in Preclinical Contexts

"Omics" technologies offer a systems-biology perspective, providing a comprehensive view of the molecular changes induced by Ivosidenib.

Metabolomics: As the most direct measure of cellular phenotype, metabolomics has been central to Ivosidenib research. sci-hub.senih.gov It has been instrumental in the initial discovery of 2-HG as an oncometabolite and continues to be used to profile the metabolic perturbations caused by mutant IDH1 and the restorative effects of Ivosidenib. sci-hub.secrownbio.com Metabolomic profiling helps to understand the broader metabolic vulnerabilities in cancer cells. crownbio.com

Proteomics: Mass spectrometry-based proteomics allows for the identification and quantification of differentially expressed proteins following Ivosidenib treatment. crownbio.com This can reveal downstream signaling pathways affected by the inhibition of mutant IDH1 and the reduction of 2-HG. mdpi.com Integrating proteomic and metabolomic data can provide a more complete picture of the drug's impact on cellular function. mdpi.com

Genomics: Genomic approaches are used to identify the specific IDH1 mutations present in tumors, which is essential for patient selection. In a preclinical context, genomics helps to understand the genetic landscape that may influence sensitivity or resistance to Ivosidenib. crownbio.com

The integration of these multi-omics datasets is a powerful approach for biomarker discovery and for gaining deeper insights into the mechanisms of action and resistance. sci-hub.secrownbio.com

Computational Chemistry and Molecular Docking Studies

Computational methods play a significant role in the discovery and optimization of drug candidates like Ivosidenib.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking studies have been used to investigate the binding affinities of Ivosidenib and its degradation products to the mutant IDH1 protein. acs.org The crystal structure of the mutant IDH1 enzyme, often retrieved from the Protein Data Bank (PDB), is used to create a model of the binding site. acs.orgbohrium.com These studies help to rationalize the observed potency and selectivity of the inhibitor.

Fragment-Based Drug Discovery: This approach was utilized in the development of novel lead molecules against the mutant IDH1 protein. worldscientific.com By constructing a library of chemical fragments from known inhibitors, new compounds can be designed and evaluated computationally. worldscientific.com

Molecular Dynamics Simulations: These simulations are used to study the stability of the drug-protein complex over time. bohrium.comnih.gov They can provide insights into the flexibility of the protein and the dynamics of the binding interaction.

These computational tools are crucial for understanding structure-activity relationships, predicting potential resistance mutations, and guiding the design of next-generation inhibitors. bohrium.comaging-us.com

Table 2: Mentioned Compounds

Compound Name
(R,S)-Ivosidenib
2-hydroxyglutarate (2-HG)
all-trans retinoic acid
azacitidine
DS-1001b
enasidenib
erythropoietin
Ivosidenib
LY3410738
N-oxalylglycine
olutasidenib
vorasidenib
[18F]AG-120
[18F]FDOPA

Future Directions in Preclinical and Basic Research

Further Elucidation of Long-Term Epigenetic Remodeling Induced by IDH1 Inhibition

Inhibition of mutant IDH1 by ivosidenib (B560149) leads to a decrease in 2-HG levels, which in turn can reverse the epigenetic dysregulation caused by the oncometabolite. dovepress.comacs.orgnih.gov 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET methylcytosine dioxygenases and Jumonji domain-containing histone demethylases, crucial regulators of DNA and histone methylation. dovepress.comnih.gov The reduction of 2-HG by ivosidenib is expected to restore the activity of these enzymes, leading to DNA and histone demethylation and the re-establishment of normal gene expression patterns. dovepress.comnih.gov Preclinical studies have shown that ivosidenib can suppress 2-HG levels and reverse DNA and histone hypermethylation in IDH1-mutated leukemic cells, promoting myeloid differentiation. dovepress.com Further research is needed to comprehensively understand the long-term epigenetic changes induced by sustained IDH1 inhibition across different cancer types and to determine how these changes contribute to durable responses or the emergence of resistance. nih.govresearchgate.net Investigating the specific epigenetic loci affected and the downstream transcriptional consequences will provide deeper insights into the therapeutic mechanisms of ivosidenib. dovepress.comnih.gov

Identification of Novel Biomarkers for Preclinical Response and Resistance

Identifying biomarkers that predict response or resistance to ivosidenib in preclinical settings is crucial for optimizing its use and developing strategies to overcome treatment failure. While the presence of an IDH1 mutation is a primary indicator for ivosidenib therapy, not all patients with IDH1 mutations respond, and resistance can develop. nih.govtmc.edu Preclinical studies are exploring various potential biomarkers. For instance, activation of PIK3/AKT signaling at baseline or during ivosidenib treatment has been associated with early disease progression in cholangiocarcinoma. tandfonline.com In AML, correlative biomarkers investigated in combination studies with ivosidenib and venetoclax (B612062) include ddPCR for specific IDH1 variants, scDNA-seq/DAb-seq, and CyTOF analysis. nih.gov Resistance mechanisms to IDH inhibitors in AML can involve secondary mutations in IDH1 or activation of alternative signaling pathways like STAT5. nih.govnih.govaacrjournals.org Preclinical research using CRISPR knockout screens has identified genes like Clec5a and Syk as potential modifiers of differentiation response to ivosidenib, suggesting their products could serve as biomarkers or therapeutic targets to overcome resistance. aacrjournals.org Further research is needed to validate these potential biomarkers and identify novel ones through comprehensive genomic, epigenomic, transcriptomic, and proteomic analyses of preclinical models and patient samples. nih.govaacrjournals.org

Exploration of Ivosidenib's Activity Against Wild-Type IDH1 in Specific Contexts (e.g., Pancreatic Cancer)

Although primarily developed as a mutant IDH1 inhibitor, preclinical studies have revealed that ivosidenib can also inhibit wild-type IDH1 under specific conditions, particularly in nutrient-deprived microenvironments characteristic of certain tumors like pancreatic cancer. aacrjournals.orgnih.govnews-medical.net Wild-type IDH1 is overexpressed in pancreatic tumors and can act as a key resistance factor to chemotherapy by supporting mitochondrial function and antioxidant defense. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net Pharmacologic inhibition of wild-type IDH1 with ivosidenib has shown synergistic effects with conventional chemotherapeutics in vitro and in murine pancreatic ductal adenocarcinoma (PDAC) models, enhancing chemotherapy efficacy and overcoming resistance. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net This activity is particularly observed under low magnesium and low glucose conditions mimicking the PDAC microenvironment. aacrjournals.org Further preclinical exploration is warranted to fully understand the mechanisms of wild-type IDH1 inhibition by ivosidenib in various tumor types and microenvironmental contexts, and to identify other cancers where targeting wild-type IDH1 with ivosidenib, potentially in combination with other therapies, could be therapeutically beneficial. aacrjournals.orgnih.govnews-medical.net

Data from preclinical studies on Ivosidenib's activity against wild-type IDH1 in pancreatic cancer:

Model SystemIvosidenib Activity against wtIDH1Synergy with ChemotherapyReference
PDAC Cell Lines (in vitro)Potent inhibition under low magnesium/nutrient conditionsSynergistic with 5-FU, Oxaliplatin (B1677828) aacrjournals.orgnih.govaacrjournals.orgresearchgate.net
Murine PDAC Models (in vivo)Enhanced efficacy of subtherapeutic doses of chemotherapeuticsPotentiated 5-FU, Oxaliplatin efficacy aacrjournals.orgnih.govaacrjournals.orgresearchgate.net
Patient-Derived XenograftsEnhanced chemotherapy anti-tumor effectsYes nih.gov

Development of Next-Generation Preclinical Models (e.g., Patient-Derived Organoids, Complex Co-culture Systems)

The development and utilization of more physiologically relevant preclinical models are essential for advancing Ivosidenib research. Traditional 2D cell cultures often fail to fully recapitulate the complexity of the tumor in vivo. nih.gov Patient-derived organoids (PDOs) are emerging as valuable 3D models that retain key characteristics of the original tumors, including histological features and genetic alterations. nih.govmdpi.com PDOs have been used to evaluate the efficacy of ivosidenib, both alone and in combination with other drugs, in cancers such as cholangiocarcinoma and ovarian cancer. mdpi.comnih.govoaepublish.com Complex co-culture systems that incorporate components of the TME, such as immune cells, fibroblasts, and endothelial cells, are also being developed to better mimic the in vivo environment and study the intricate interactions influencing drug response. nih.govprobiologists.com These next-generation models offer improved platforms for assessing Ivosidenib's activity, investigating resistance mechanisms, and evaluating rational combination therapies in a context that more closely resembles the clinical setting. nih.govmdpi.comnih.govoaepublish.comprobiologists.com

Deeper Understanding of Synthetic Lethality Approaches in mIDH1 Cancers

Synthetic lethality occurs when the simultaneous inhibition of two genes or pathways leads to cell death, while the inhibition of either alone is not lethal. nih.gov Exploring synthetic lethal interactions in mIDH1 cancers holds promise for developing more effective combination therapies and overcoming resistance to Ivosidenib. Research has identified potential synthetic lethal partners for mutant IDH1. For example, the lipid synthesis enzyme acetyl CoA carboxylase 1 (ACC1) has been identified as a synthetic lethal target in mIDH1, but not mIDH2, cancers. aacrjournals.orgnih.gov Genetic and pharmacologic targeting of ACC1 resulted in growth inhibition of mIDH1 cancers that was not reversible by ivosidenib, and ACC1 targeting improved the sensitivity of mIDH1 AML to venetoclax. aacrjournals.orgnih.gov Another area of investigation involves combining Ivosidenib with PARP inhibitors, particularly in BRCA1/2-proficient cancers. mdpi.com Preclinical studies suggest that ivosidenib may induce a "BRCAness" phenotype by inhibiting homologous recombination repair through targeting the m6A reader protein YTHDC2, thereby sensitizing cells to PARP inhibitors and creating a synthetic lethal interaction. mdpi.com Further research is needed to fully elucidate the mechanisms underlying these synthetic lethal interactions and to identify other potential synthetic lethal partners for mutant IDH1 in various cancer types. nih.govaacrjournals.orgnih.govmdpi.com

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the mechanism of (R,S)-Ivosidenib in IDH1-mutant cancers?

  • Methodological Answer : Preclinical studies should prioritize in vitro models (e.g., IDH1-mutant cell lines like HT1080 fibrosarcoma or primary patient-derived cells) to assess 2-hydroxyglutarate (2-HG) suppression via LC-MS/MS quantification . In vivo models (e.g., xenografts in immunocompromised mice) are critical for evaluating tumor differentiation and survival outcomes. Include controls for off-target effects using wild-type IDH1 models. Validate findings with clinical correlation using tumor biopsies from phase 1/3 trials (e.g., NCT02073994) .

Q. How can researchers design assays to quantify the pharmacodynamic effects of this compound?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) to measure plasma and tumor 2-HG levels, ensuring sensitivity thresholds ≤100 ng/mL. Pair this with RNA sequencing to track differentiation markers (e.g., CEBPA, CD14) in myeloid malignancies. For solid tumors, immunohistochemistry for cholangiolar histology changes is recommended . Include longitudinal sampling to capture time-dependent effects (e.g., steady-state pharmacokinetics at 14 days post-treatment) .

Q. What biomarkers are validated for monitoring this compound response and resistance?

  • Methodological Answer :

  • Primary Biomarker : Plasma 2-HG reduction ≥90% from baseline (correlates with tumor suppression in cholangiocarcinoma) .
  • Secondary Biomarkers :
  • IDH1 mutation status (R132C/G/H) via next-generation sequencing.
  • Emergence of IDH1 secondary mutations (e.g., R132Q) in relapsed AML .
  • Resistance Monitoring : Perform serial cfDNA analysis to detect clonal evolution post-treatment .

Advanced Research Questions

Q. How can contradictory data on this compound’s differentiation syndrome risk be resolved in preclinical models?

  • Methodological Answer : Discrepancies arise from interspecies variability in myeloid differentiation pathways. Use humanized mouse models engrafted with patient-derived IDH1-mutant AML cells to recapitulate clinical differentiation syndrome. Monitor neutrophil recovery and cytokine profiles (e.g., IL-6, TNF-α) during treatment. Compare results to clinical data from NCT02074839, where 10–15% of AML patients developed grade ≥3 differentiation syndrome .

Q. What strategies optimize this compound combination therapies to overcome tumor microenvironment-mediated resistance?

  • Methodological Answer :

  • Hypoxia Adaptation : Co-administer HIF-1α inhibitors (e.g., PT2977) to counteract ivosidenib resistance in hypoxic tumor niches .
  • Immune Modulation : Pair with PD-1/PD-L1 inhibitors to enhance T-cell infiltration in IDH1-mutant cholangiocarcinoma. Validate using syngeneic models with IDH1 knock-in mutations.
  • Metabolic Targeting : Combine with glutaminase inhibitors (e.g., CB-839) to disrupt compensatory pathways in 2-HG-depleted cells .

Q. How do pharmacokinetic (PK) variabilities in this compound impact dosing regimens across patient subgroups?

  • Methodological Answer : Perform population PK modeling using data from phase 1 trials (NCT02073994):

  • Key Parameters :
ParameterValue (Mean ± SD)Clinical Relevance
Cmax (ng/mL)6551 ± 2100Monitor for dose-dependent toxicity
AUC (ng·h/mL)117,348 ± 38,000Adjust for hepatic impairment
Half-life (hours)93 ± 15Guide intermittent dosing strategies
  • Subgroup Adjustments : Reduce dose by 30% in patients with moderate hepatic impairment (Child-Pugh B) due to increased exposure .

Data Contradiction Analysis

Q. Why do plasma 2-HG levels not always correlate with tumor response in this compound-treated patients?

  • Methodological Answer : Heterogeneity in tumor vascularization and drug penetration can decouple plasma and intratumoral 2-HG dynamics. Resolve this by:

  • Conducting paired plasma/tumor biopsies in clinical trials.
  • Using dynamic contrast-enhanced MRI to assess tumor perfusion .
  • Applying spatial transcriptomics to map 2-HG gradients within tumor regions .

Ethical and Reproducibility Considerations

Q. What standards ensure reproducibility in this compound preclinical studies?

  • Methodological Answer :

  • Data Transparency : Publish raw LC-MS/MS 2-HG data and code for PK/PD modeling in supplementary materials .
  • Experimental Rigor : Adopt the ARRIVE 2.0 guidelines for in vivo studies, including randomization and blinding protocols .
  • Reagent Validation : Authenticate IDH1-mutant cell lines via STR profiling and Sanger sequencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.